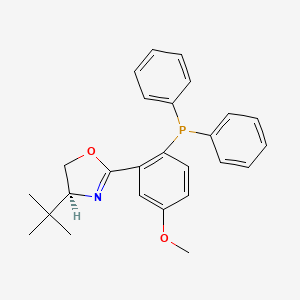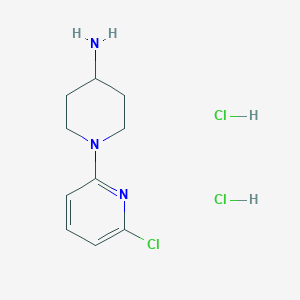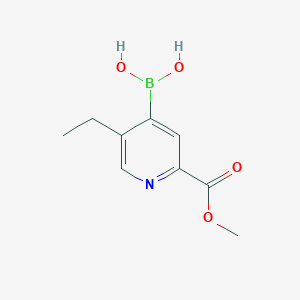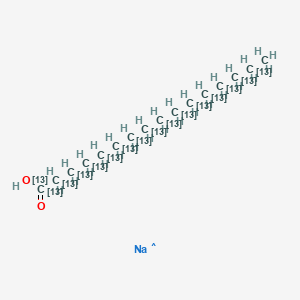
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups allows for versatile coordination to metal centers, making them valuable in various catalytic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Introduction of the phosphine group: The phosphine group can be introduced via a substitution reaction, where a halogenated precursor reacts with a diphenylphosphine reagent.
Final assembly: The tert-butyl group is often introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole can undergo various types of reactions:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.
Coordination: The compound can coordinate to metal centers, forming complexes that are active in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alkoxides can be used.
Coordination: Metal salts such as palladium acetate or rhodium chloride are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted oxazolines.
Coordination: Metal-ligand complexes.
科学的研究の応用
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Medicine: Could be used in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and materials.
作用機序
The mechanism of action of (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole typically involves coordination to a metal center, forming a complex that can facilitate various catalytic processes. The oxazoline ring provides steric and electronic properties that enhance the selectivity and activity of the catalyst.
類似化合物との比較
Similar Compounds
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)phenyl)-4,5-dihydrooxazole: Lacks the methoxy group.
(S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methylphenyl)-4,5-dihydrooxazole: Has a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (S)-4-(tert-butyl)-2-(2-(diphenylphosphanyl)-5-methoxyphenyl)-4,5-dihydrooxazole can influence its electronic properties and coordination behavior, potentially leading to different catalytic activities and selectivities compared to similar compounds.
特性
分子式 |
C26H28NO2P |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-4-methoxyphenyl]-diphenylphosphane |
InChI |
InChI=1S/C26H28NO2P/c1-26(2,3)24-18-29-25(27-24)22-17-19(28-4)15-16-23(22)30(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-17,24H,18H2,1-4H3/t24-/m1/s1 |
InChIキー |
IPNLLJRWDFJXHX-XMMPIXPASA-N |
異性体SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC(C)(C)C1COC(=N1)C2=C(C=CC(=C2)OC)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)

![5,6,7,8-Tetrahydro-2-(4-methoxyphenyl)pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14077858.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)


![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)


![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)


